7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Brand Name: Vulcanchem
CAS No.: 561297-87-8
VCID: VC8279757
InChI: InChI=1S/C11H12N2O2/c14-13(15)9-1-2-10-8(5-9)6-12-7-11(10)3-4-11/h1-2,5,12H,3-4,6-7H2
SMILES: C1CC12CNCC3=C2C=CC(=C3)[N+](=O)[O-]
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

CAS No.: 561297-87-8

Cat. No.: VC8279757

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] - 561297-87-8

Specification

CAS No. 561297-87-8
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 7-nitrospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Standard InChI InChI=1S/C11H12N2O2/c14-13(15)9-1-2-10-8(5-9)6-12-7-11(10)3-4-11/h1-2,5,12H,3-4,6-7H2
Standard InChI Key PYMKGCGDRBMJOA-UHFFFAOYSA-N
SMILES C1CC12CNCC3=C2C=CC(=C3)[N+](=O)[O-]
Canonical SMILES C1CC12CNCC3=C2C=CC(=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 7-nitrospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane], reflects its spirocyclic framework comprising a cyclopropane ring fused to a partially hydrogenated isoquinoline moiety. The nitro group at the 7' position introduces electronic asymmetry, influencing both reactivity and intermolecular interactions. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
CAS Registry Number561297-87-8
SMILES NotationC1CC12CNCC3=C2C=CC(=C3)N+[O-]

The spiro junction at the cyclopropane-isoquinoline interface creates significant ring strain, which has implications for both synthetic accessibility and stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data provide critical insights into the compound’s structure. The ¹H NMR spectrum reveals distinct signals for the cyclopropane protons (δ 0.96–1.45 ppm) and aromatic protons adjacent to the nitro group (δ 7.19–8.11 ppm) . IR spectroscopy confirms the presence of the nitro group through asymmetric and symmetric stretching vibrations at 1,526 cm⁻¹ and 1,348 cm⁻¹, respectively . HRMS analysis corroborates the molecular formula with a precise mass-to-charge ratio (m/z) of 204.22.

Synthetic Methodologies

Multi-Component Reactions (MCRs)

A widely employed synthesis involves the reaction of isoquinolinium salts with isatins and malononitrile under basic conditions. This one-pot method leverages the nucleophilic attack of malononitrile on the isoquinolinium intermediate, followed by cyclization to form the spirocyclic core. Typical reaction conditions include:

  • Solvent: Methanol or ethanol

  • Temperature: 60–80°C

  • Catalyst: Triethylamine or potassium carbonate

  • Yield: 45–60% after purification

Transition Metal-Catalyzed C–H Activation

Recent advances employ Rh(III) catalysts to facilitate C–H activation/cycloaddition between benzamides and methylenecyclopropanes. This method offers improved regioselectivity and functional group tolerance. For example, Cui et al. demonstrated the use of [Cp*RhCl₂]₂ as a catalyst to achieve cyclopropane-isoquinoline fusion at 60°C under aerobic conditions . Key advantages include:

  • Milder Conditions: Reduced reliance on strong bases.

  • Scalability: Gram-scale synthesis with 55–70% yield.

  • Stereochemical Control: Retention of spirocyclic configuration .

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary synthesis strategies:

ParameterMCR ApproachRh-Catalyzed Approach
Yield45–60%55–70%
Reaction Time6–8 hours4–6 hours
Functional Group ToleranceModerateHigh
ScalabilityLimited by purificationHigh (gram-scale demonstrated)
CostLower (no metal catalyst)Higher (Rh catalyst required)

Physicochemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. Solubility profiling indicates:

  • High Solubility: Polar aprotic solvents (e.g., DMSO, DMF).

  • Low Solubility: Water, hexane, and diethyl ether.

Chemical Reactivity

The nitro group at the 7' position serves as an electron-withdrawing group, directing electrophilic substitution to the 5' and 8' positions of the isoquinoline ring. Notable reactions include:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 7'-amino derivatives.

  • Cycloaddition: Participation in [3+2] cycloadditions with nitrile oxides to form isooxazoline hybrids .

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in enantioselective synthesis, as the spirocyclic center often forms as a racemic mixture. Asymmetric catalysis using chiral Rh or Pd complexes could address this issue .

Pharmacological Optimization

While the nitro group enhances bioavailability, it may contribute to oxidative stress in vivo. Future work could explore prodrug strategies or replacement with safer electron-withdrawing groups.

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